NHS-PEG12-azide
Overview
Description
NHS-PEG12-azide, also known as Azido-PEG12-NHS ester, is a water-soluble crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHS-PEG12-azide involves the reaction of polyethylene glycol (PEG) with azide and NHS ester groups. The process typically includes the following steps:
- Activation of PEG with a suitable activating agent.
- Introduction of the azide group to the activated PEG.
- Coupling of the NHS ester to the azide-functionalized PEG.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through techniques such as column chromatography and characterized using NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: NHS-PEG12-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper (I) or ruthenium catalysts to form triazole linkages.
Substitution Reactions: The NHS ester reacts with primary amines in aqueous or organic solvents to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Copper (I) or ruthenium catalysts, alkynes, and appropriate solvents.
Substitution Reactions: Primary amines, aqueous or organic solvents.
Major Products:
Click Chemistry: Triazole-linked compounds.
Substitution Reactions: Amide-linked compounds.
Scientific Research Applications
NHS-PEG12-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific tissues or cells.
Industry: Applied in the development of bio-instructive coatings for medical devices
Mechanism of Action
The mechanism of action of NHS-PEG12-azide involves its ability to form stable linkages with target molecules. The azide group reacts with alkynes through Click Chemistry, forming triazole linkages. The NHS ester reacts with primary amines to form stable amide bonds. These reactions enable the compound to label and modify various biomolecules, enhancing their functionality and specificity .
Comparison with Similar Compounds
NHS-PEG12-azide is unique due to its combination of azide and NHS ester groups, which allow for versatile bioconjugation applications. Similar compounds include:
- Azido-dPEG®8-NHS ester
- Azido-dPEG®4-NHS ester
- Azido-dPEG®24-TFP ester
- Azido-dPEG®36-TFP ester
These compounds differ in the length of the PEG spacer and the type of ester group, which can affect their solubility, reactivity, and application .
This compound stands out due to its optimal PEG spacer length, providing a balance between hydrophilicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h32H,1-28H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWIYWXCECDXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N4O16+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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